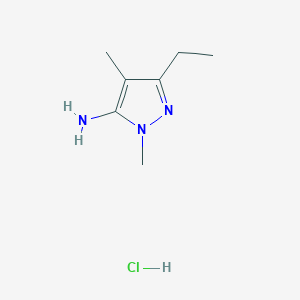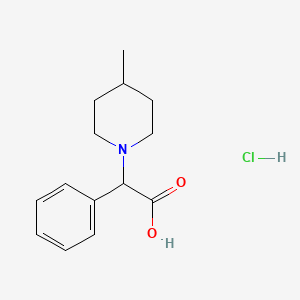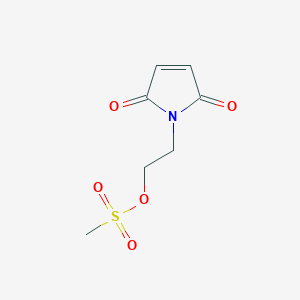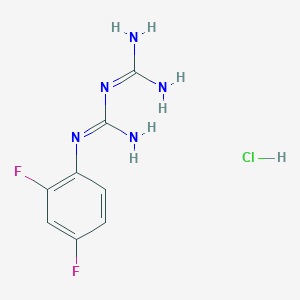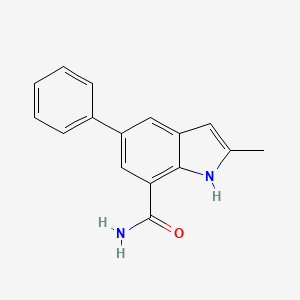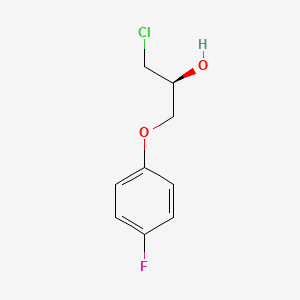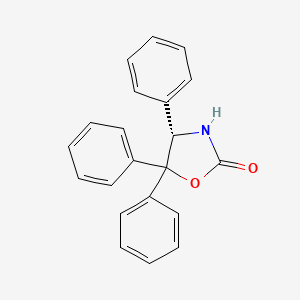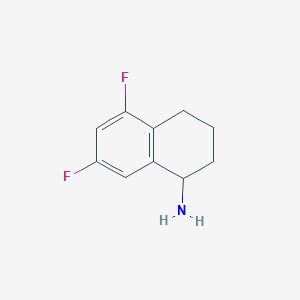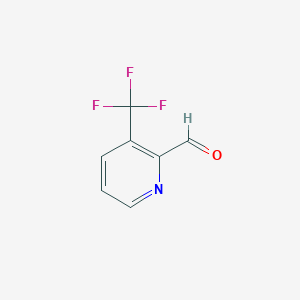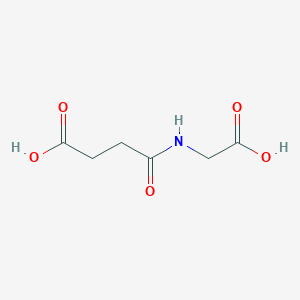
琥珀酰甘氨酸
描述
Succinylglycine is a small molecule with the chemical formula C6H9NO5 and a molecular weight of 175.14 g/mol. It is an acylglycine with a succinyl group as the acyl moiety. Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines, including succinylglycine, appear in the urine and blood of patients with various fatty acid oxidation disorders .
科学研究应用
Succinylglycine has several scientific research applications, including:
Chemistry: It is used as a biomarker for the diagnosis of fatty acid oxidation disorders.
Biology: Succinylglycine is studied for its role in metabolic pathways and its involvement in various biochemical processes.
Medicine: Elevated levels of succinylglycine in urine and blood are used as indicators for diagnosing metabolic disorders.
Industry: Succinylglycine is used in the production of various biochemical reagents and as a standard in analytical chemistry.
作用机制
Target of Action
Succinylglycine, a derivative of the amino acid glycine , is believed to target the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.
Mode of Action
Succinylglycine acts similarly to acetylcholine, a neurotransmitter involved in muscle contraction . It produces depolarization of the motor endplate at the myoneural junction, which causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes .
Biochemical Pathways
It’s known that acylglycines, a group that includes succinylglycine, are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .
Pharmacokinetics
Similar compounds like succinylcholine are rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites . The distribution of such compounds is higher in neonates and infants due to a larger extracellular fluid volume, necessitating higher intravenous doses .
Result of Action
The primary result of Succinylglycine’s action is the paralysis of skeletal muscles . This is achieved through its depolarizing effect on the motor endplate at the myoneural junction, leading to a state of accommodation in adjacent excitable muscle membranes .
Action Environment
The action, efficacy, and stability of Succinylglycine can be influenced by various environmental factors. It’s worth noting that similar compounds like Succinylcholine are sensitive to plasma pseudocholinesterase levels, which can vary based on genetic factors and certain medical conditions .
生化分析
Biochemical Properties
Succinylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as glycine N-acyltransferase, which catalyzes the reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine . This interaction is crucial for the production of succinylglycine and other acylglycines, which are involved in the detoxification of acyl-CoA compounds.
Cellular Effects
Succinylglycine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of succinylglycine can disrupt normal cellular functions, leading to metabolic imbalances and oxidative stress. This compound has been observed to affect mitochondrial function, which is critical for energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, succinylglycine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of acyl-CoA compounds. Additionally, succinylglycine can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinylglycine can change over time due to its stability and degradation. Studies have shown that succinylglycine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to succinylglycine has been associated with alterations in cellular function and metabolic pathways .
Dosage Effects in Animal Models
The effects of succinylglycine vary with different dosages in animal models. At low doses, succinylglycine may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of succinylglycine is required to elicit a significant biological response. High doses of succinylglycine can cause oxidative stress and mitochondrial dysfunction .
Metabolic Pathways
Succinylglycine is involved in several metabolic pathways, including the detoxification of acyl-CoA compounds. It interacts with enzymes such as glycine N-acyltransferase, which facilitates the conversion of acyl-CoA to N-acylglycine. This process is essential for maintaining metabolic balance and preventing the accumulation of toxic acyl-CoA intermediates .
Transport and Distribution
Within cells and tissues, succinylglycine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of succinylglycine across cellular membranes, ensuring its proper localization and accumulation. The distribution of succinylglycine can affect its activity and function, influencing various cellular processes .
Subcellular Localization
Succinylglycine is localized in specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, with mitochondrial succinylglycine playing a critical role in energy production and metabolic regulation. Targeting signals and post-translational modifications direct succinylglycine to these compartments, ensuring its proper function .
准备方法
Succinylglycine can be synthesized through various methods. One common synthetic route involves the reaction of succinimide with glycine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 0-5°C and the use of potassium hydroxide and bromine . The mixture is then warmed to 55-60°C and held at that temperature for two hours. After standing overnight at room temperature, the mixture is acidified with concentrated hydrochloric acid and evaporated to dryness . The residue is treated with warm alcohol, filtered, and the filtrate is evaporated to dryness. The final product is obtained through crystallization .
化学反应分析
Succinylglycine undergoes various chemical reactions, including:
Oxidation: Succinylglycine can be oxidized to form succinylglycine oxides.
Reduction: It can be reduced to form succinylglycine alcohols.
Substitution: Succinylglycine can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Succinylglycine is similar to other acylglycines, such as:
- N-acetylglycine
- N-propionylglycine
- N-butyrylglycine
What sets succinylglycine apart is its specific succinyl group, which gives it unique properties and makes it a valuable biomarker for certain metabolic disorders . Other acylglycines may have different acyl groups, leading to variations in their biochemical roles and diagnostic significance .
属性
IUPAC Name |
4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESMQVYRAJTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566015 | |
| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-33-7 | |
| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of Succinylglycine?
A1: The molecular formula of Succinylglycine is C5H9NO5. Its molecular weight is 175.13 g/mol.
Q2: Can Succinylglycine be used as a spacer group in the synthesis of bioconjugates?
A3: Yes, Succinylglycine, along with N-bromoacetyl-β-alanine, has been successfully employed as a carboxyl spacer reagent in creating water-soluble bovine serum albumin derivatives. [] These derivatives are valuable for directly conjugating proteins with low molecular weight haptens possessing amino groups.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


